

Spectroscopic Profile of 2,6-Diaminoanthraquinone (CAS 131-14-6): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Diaminoanthraquinone

Cat. No.: B087147

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound **2,6-Diaminoanthraquinone** (CAS 131-14-6). Due to its application as a dye and its potential role in various chemical syntheses, a thorough understanding of its spectroscopic characteristics is crucial for identification, quality control, and further research and development.[1][2] This document summarizes available quantitative data for Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. While specific, publicly available experimental Nuclear Magnetic Resonance (NMR) data for **2,6-diaminoanthraquinone** is limited, this guide provides detailed, generalized experimental protocols for solid-state NMR, which is the appropriate technique for this solid compound, alongside protocols for IR and UV-Vis spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

2,6-Diaminoanthraquinone exhibits strong absorption in the visible spectrum, a characteristic feature of many organic dyes.[1] The position of the absorption maxima can be influenced by the solvent environment.

Table 1: UV-Vis Absorption Data for **2,6-Diaminoanthraquinone**

Solvent	Absorption Maximum (λ_{max}) (nm)
Dimethyl Sulfoxide (DMSO)	Data not explicitly found in search results
Various binary mixtures (e.g., DMF-ethanol, DMF-DMSO)	Absorption and emission spectra show changes with varying solvent composition.

Note: While a study on the preferential solvation of **2,6-diaminoanthraquinone** in binary mixtures including DMSO was identified, the specific λ_{max} in pure DMSO was not explicitly stated in the available search results.

Experimental Protocol: UV-Vis Spectroscopy of a Dye Solution

A general procedure for obtaining the UV-Vis absorption spectrum of a dye like **2,6-diaminoanthraquinone** is as follows:

- **Solution Preparation:** A stock solution of **2,6-diaminoanthraquinone** is prepared by accurately weighing a small amount of the solid and dissolving it in a suitable solvent (e.g., DMSO, DMF, or ethanol) in a volumetric flask to a known concentration.^[2] A series of dilutions may be performed to achieve a concentration that results in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).
- **Spectrophotometer Setup:** The UV-Vis spectrophotometer is turned on and allowed to warm up to ensure lamp stability.^[3] The desired wavelength range for the scan is set (e.g., 200-800 nm).
- **Blank Measurement:** A cuvette is filled with the pure solvent to be used for the sample. The cuvette is placed in the spectrophotometer, and a baseline or "blank" spectrum is recorded. This corrects for any absorption by the solvent and the cuvette itself.^[4]^[5]
- **Sample Measurement:** The blank solution is removed, and the cuvette is rinsed and filled with the sample solution. The cuvette is then placed back into the spectrophotometer.
- **Data Acquisition:** The absorption spectrum of the sample is recorded. The wavelength of maximum absorbance (λ_{max}) and the corresponding absorbance value are noted.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in a molecule.

For **2,6-diaminoanthraquinone**, key vibrational modes for the amino (-NH₂) and carbonyl (C=O) groups are expected.

Table 2: Key IR Absorption Bands for **2,6-Diaminoanthraquinone**

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not explicitly found in search results	N-H stretching (amino group)
Data not explicitly found in search results	C=O stretching (quinone)
Data not explicitly found in search results	C=C stretching (aromatic ring)

Note: While an IR spectrum for **2,6-diaminoanthraquinone** is available from sources like ChemicalBook, a detailed list of peak assignments was not found in the initial search results.[\[6\]](#) A study on derivatives provides some characteristic wavenumbers for related structures.[\[7\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Instrument Preparation: The FTIR spectrometer with the ATR accessory is turned on and allowed to stabilize.
- Background Spectrum: A background spectrum is collected with the clean, empty ATR crystal. This accounts for any atmospheric and instrumental contributions.
- Sample Application: A small amount of the solid **2,6-diaminoanthraquinone** powder is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Pressure Application: A pressure clamp is used to ensure firm and uniform contact between the sample and the ATR crystal.

- Data Collection: The IR spectrum of the sample is recorded.
- Cleaning: After the measurement, the sample is removed, and the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As a solid compound with limited solubility in common deuterated solvents, high-resolution NMR spectra of **2,6-diaminoanthraquinone** are best obtained using solid-state NMR techniques.^[2] Publicly available, detailed ¹H and ¹³C NMR spectra for **2,6-diaminoanthraquinone** are not readily found. A study on its derivatives suggests that DMSO-d₆ or DMF-d₇ could be potential solvents if sufficient solubility is achieved for solution-state NMR.^[7]

Table 3: ¹H NMR Data for **2,6-Diaminoanthraquinone**

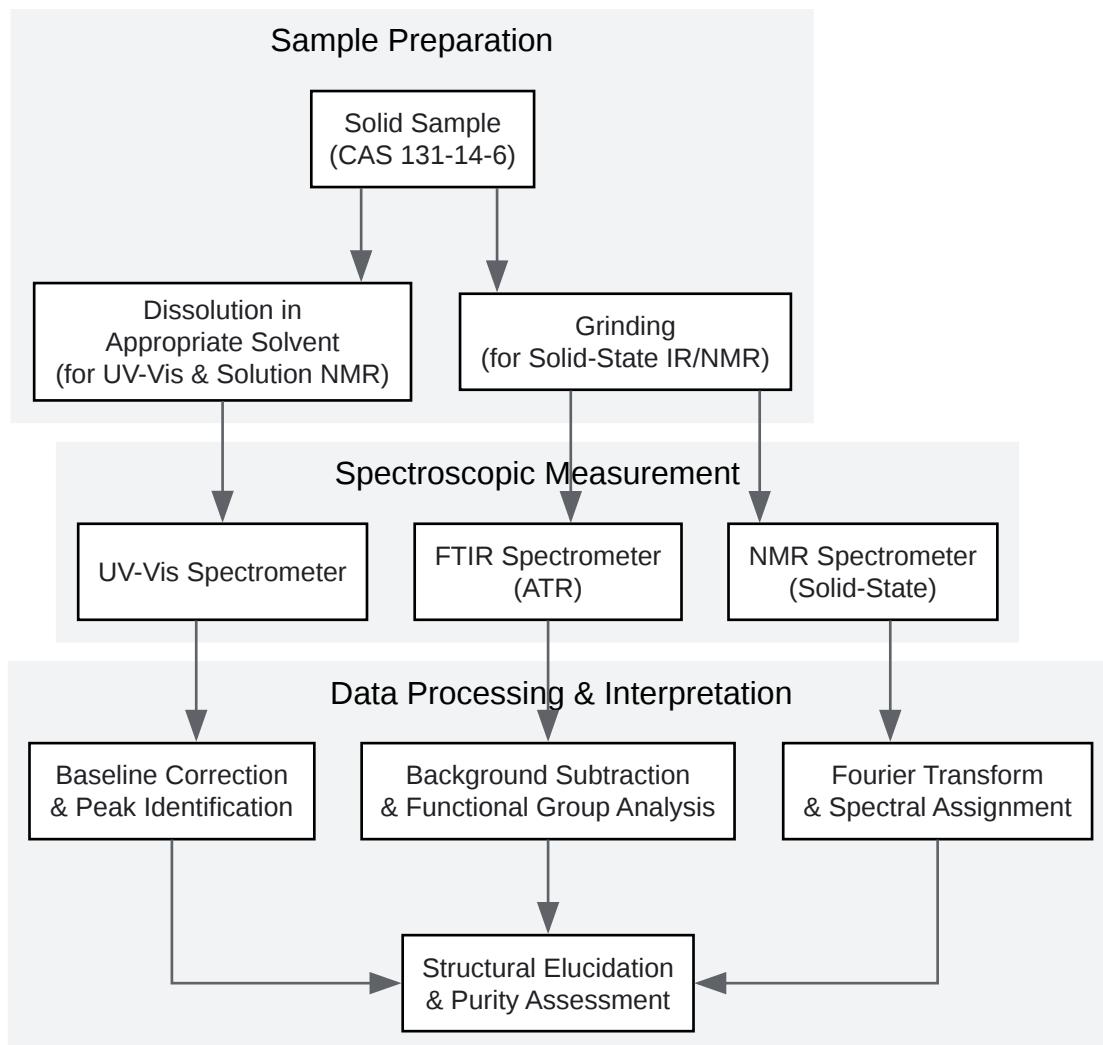
Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not publicly available			

Table 4: ¹³C NMR Data for **2,6-Diaminoanthraquinone**

Chemical Shift (δ) ppm	Assignment
Data not publicly available	

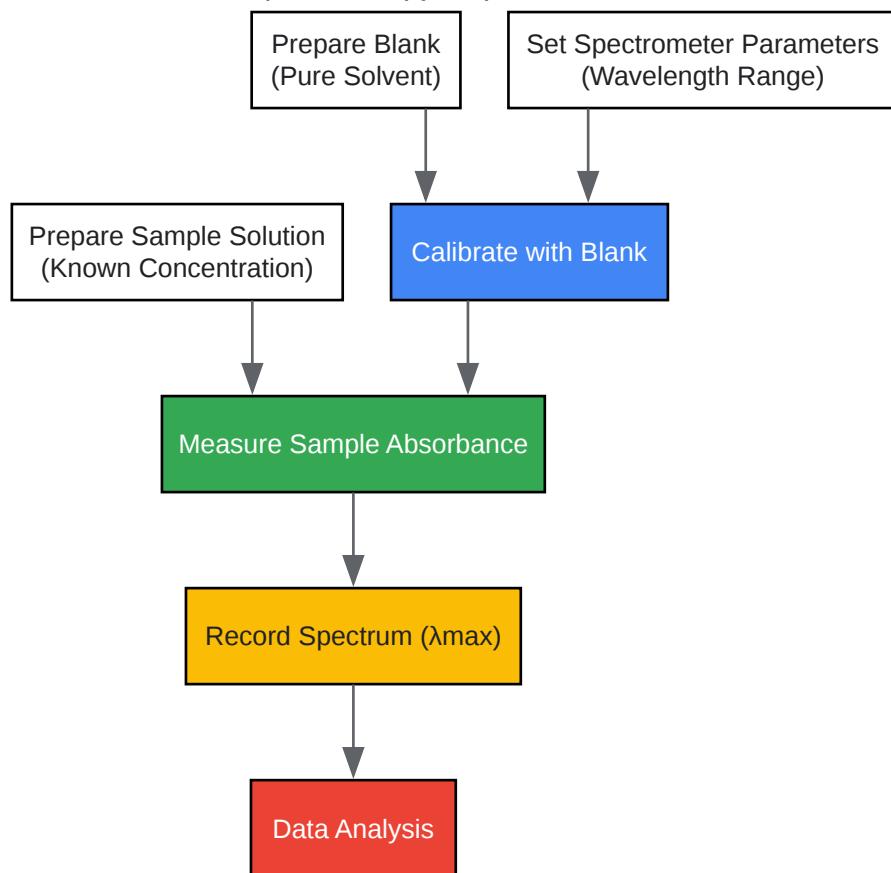
Experimental Protocol: Solid-State NMR (ssNMR)

The following is a general procedure for acquiring a solid-state NMR spectrum.


- Sample Preparation: The solid **2,6-diaminoanthraquinone** sample is finely powdered to ensure homogeneity.^[11] The powdered sample is then packed tightly into a solid-state NMR rotor of an appropriate size (e.g., 1.3 mm to 7 mm).^[12]

- **Instrument Setup:** The rotor is placed in the NMR probe. The probe is tuned to the appropriate frequencies for the nuclei being observed (e.g., ^1H and ^{13}C).
- **Magic Angle Spinning (MAS):** The sample is spun at a high and stable rate (typically several kilohertz) at the "magic angle" of 54.74° with respect to the main magnetic field.[12][13][14] This is crucial for averaging out anisotropic interactions that broaden the spectral lines in solid samples.
- **Cross-Polarization (CP):** For ^{13}C NMR, a cross-polarization (CP) technique is often employed.[12] This involves transferring magnetization from the abundant ^1H spins to the less abundant ^{13}C spins, significantly enhancing the ^{13}C signal.
- **Data Acquisition:** The appropriate pulse sequence is applied, and the free induction decay (FID) is recorded.
- **Data Processing:** The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced relative to a standard compound.

Visualized Workflows


To aid in the understanding of the experimental processes, the following diagrams illustrate the general workflows for spectroscopic analysis.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a solid sample.

UV-Vis Spectroscopy Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for UV-Vis spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 131-14-6: 2,6-Diaminoanthraquinone | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 4. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 5. science.valenciacollege.edu [science.valenciacollege.edu]
- 6. 2,6-Diaminoanthraquinone(131-14-6) IR Spectrum [m.chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. s4science.at [s4science.at]
- 9. youtube.com [youtube.com]
- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solid-state nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 13. emory.edu [emory.edu]
- 14. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Diaminoanthraquinone (CAS 131-14-6): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087147#cas-131-14-6-spectroscopic-data-nmr-ir-uv-vis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com